molecular formula C8H10OS B049333 4-(Methylthio)benzyl alcohol CAS No. 3446-90-0

4-(Methylthio)benzyl alcohol

Cat. No.: B049333
CAS No.: 3446-90-0
M. Wt: 154.23 g/mol
InChI Key: MTXQKSQYMREAGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Methylthio)benzyl alcohol involves the reduction of 4-(Methylthio)benzaldehyde. This reduction can be achieved using sodium borohydride as the reducing agent in a suitable solvent such as ethanol. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, this compound can be produced through a multi-step process starting from p-chlorobenzaldehyde. The steps include:

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, copper powder, oxygen.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride.

Major Products Formed

    Oxidation: 4-(Methylthio)benzaldehyde.

    Reduction: 4-(Methylthio)benzylamine.

    Substitution: 4-(Methylthio)benzyl chloride.

Scientific Research Applications

4-(Methylthio)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzyl alcohol depends on its specific application. In the context of its use as an intermediate in organic synthesis, the compound typically undergoes chemical transformations that involve the activation of the benzyl alcohol moiety or the methylthio group. These transformations can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)benzyl alcohol is unique due to the presence of the methylthio group, which imparts distinct chemical properties compared to its analogs. The methylthio group can participate in various chemical reactions, such as oxidation and substitution, providing a versatile platform for the synthesis of diverse organic compounds .

Properties

IUPAC Name

(4-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXQKSQYMREAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343894
Record name 4-(Methylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-90-0
Record name 4-(Methylthio)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3446-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (3.78 g) was added to isopropyl alcohol (50 ml) and the mixture was stirred under ice-cooling. Thereto was dropwise added 4-(methylthio)benzaldehyde (15 g) and the mixture was stirred at room temperature for 30 minutes. The solvent was distilled away and water was added to the residue. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled away and the residue obtained was recrystallized from hexane-ethyl acetate to give the subject compound (15 g) as white crystals. melting point=41-43° C.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylthio)benzyl alcohol
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4-(Methylthio)benzyl alcohol
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4-(Methylthio)benzyl alcohol
Reactant of Route 4
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4-(Methylthio)benzyl alcohol
Reactant of Route 5
4-(Methylthio)benzyl alcohol
Reactant of Route 6
4-(Methylthio)benzyl alcohol
Customer
Q & A

Q1: Can 4-(Methylthio)benzyl alcohol be easily oxidized, and what are the advantages of the method described in the research?

A1: Yes, this compound can be efficiently oxidized to 4-(methylthio)benzaldehyde using a copper(II)/2,2,6,6,-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system at room temperature. [] This method offers several advantages:

  • Tolerance to coordinating groups: This method successfully oxidizes this compound, which is considered a challenging substrate due to the potential for the sulfur atom to coordinate with transition metal catalysts. []

Q2: What is a practical application of synthesizing 4-(methylthio)phenylacetonitrile?

A2: 4-(methylthio)phenylacetonitrile, which can be synthesized from this compound, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. [] The efficient synthesis of this compound is crucial for developing cost-effective and scalable production processes for these valuable products.

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